2-chloro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Description
Chemical Structure and Synthesis 2-Chloro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (CAS: Not explicitly provided; closest analogs: 6202-74-0 for the 4-methoxyphenyl variant) is a thiazole-based acetamide derivative. Its molecular formula is C₁₂H₁₁ClN₂O₂S, with a molecular weight of ~282.75 g/mol. The compound features a thiazole ring substituted at position 4 with a 3-methoxyphenyl group and at position 2 with a chloroacetamide moiety.
Synthesis typically involves:
Formation of the thiazole core via cyclization of α-bromoacetophenone derivatives with thiourea or thioamides .
Subsequent acetylation of the 2-amino group on the thiazole ring using chloroacetyl chloride .
Applications
This compound and its analogs are explored as kinase activators, antimicrobial agents, and intermediates in drug discovery .
Properties
IUPAC Name |
2-chloro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-17-9-4-2-3-8(5-9)10-7-18-12(14-10)15-11(16)6-13/h2-5,7H,6H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLLFUKEQCSCPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401214529 | |
| Record name | 2-Chloro-N-[4-(3-methoxyphenyl)-2-thiazolyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401214529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83558-10-5 | |
| Record name | 2-Chloro-N-[4-(3-methoxyphenyl)-2-thiazolyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83558-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[4-(3-methoxyphenyl)-2-thiazolyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401214529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 4-(3-methoxyphenyl)-1,3-thiazol-2-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is usually refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and reduction: The thiazole ring can be oxidized or reduced under specific conditions.
Hydrolysis: The acetamide moiety can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic substitution: Substituted thiazole derivatives.
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that thiazole derivatives, including 2-chloro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. This property is attributed to its interaction with specific molecular targets within cancer cells .
Antibacterial Properties
The compound has also been evaluated for its antibacterial activity. It has shown effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Effects
In addition to its anticancer and antibacterial properties, this compound has demonstrated anti-inflammatory effects in preclinical studies. It appears to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Materials Science Applications
Host-Guest Chemistry
The unique structural characteristics of 2-chloro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide make it suitable for applications in host-guest chemistry. Its ability to form stable complexes with various guest molecules can be utilized in drug delivery systems and sensor technologies .
Crystal Engineering
The compound's crystal structure has been analyzed using X-ray diffraction techniques, revealing intricate hydrogen-bonding patterns that stabilize its crystal form. This knowledge can be applied in the field of crystal engineering to design materials with specific optical or electronic properties .
Agricultural Chemistry Applications
Pesticidal Activity
Thiazole derivatives have been investigated for their potential as agrochemicals. Preliminary studies suggest that 2-chloro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide may possess herbicidal or fungicidal properties, which could be beneficial in developing new agricultural pesticides .
Summary of Findings
The applications of 2-chloro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide span multiple fields, highlighting its versatility as a chemical compound. The following table summarizes its key applications:
| Application Area | Specific Use Case | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Induces apoptosis; inhibits cell proliferation |
| Antibacterial agent | Disrupts cell wall synthesis | |
| Anti-inflammatory | Modulates inflammatory pathways | |
| Materials Science | Host-guest chemistry | Forms stable complexes |
| Crystal engineering | Stabilizes crystal forms | |
| Agricultural Chemistry | Pesticidal activity | Potential herbicidal/fungicidal properties |
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membrane integrity . Its anticancer activity could be related to the induction of apoptosis or inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Phenyl-Thiazole Acetamides
The biological and chemical properties of 2-chloro-N-(thiazol-2-yl)acetamides are highly dependent on the substituents on the phenyl ring. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Substituent Effects on Reactivity and Bioactivity
- However, its para-substituted analog (4-methoxyphenyl) shows superior metabolic stability due to reduced steric hindrance . Halogen Substituents (Cl, F):
- Chlorine at the phenyl ring (e.g., 4-chlorophenyl variant) enhances electrophilicity, promoting nucleophilic attacks in kinase inhibition .
- Fluorine substitution (e.g., 2,5-difluorophenyl) improves membrane permeability and antimicrobial potency .
Biological Activity
2-chloro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of 2-chloro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is with a molecular weight of approximately 409.86 g/mol. The compound features a thiazole ring, which is known for its biological significance, particularly in medicinal chemistry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of chloroacetamides, including 2-chloro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide. A study evaluated various N-substituted phenyl-2-chloroacetamides against different pathogens:
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Effective |
| Methicillin-resistant S. aureus (MRSA) | Effective |
| Escherichia coli | Less effective |
| Candida albicans | Moderately effective |
The results indicated that compounds with halogenated substituents on the phenyl ring exhibited enhanced lipophilicity, facilitating better cell membrane penetration and thereby increasing their antimicrobial efficacy .
Antitubercular Activity
A significant focus has been on the antitubercular properties of related thiazole derivatives. In vitro studies have shown that compounds similar to 2-chloro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide possess moderate to good activity against Mycobacterium tuberculosis:
| Compound ID | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
| 11 | 25–50 | Not specified |
These findings suggest that the thiazole moiety contributes significantly to the antitubercular activity, with specific substituents enhancing efficacy against the pathogen .
Anticancer Activity
The anticancer potential of thiazole derivatives has also been explored. Compounds featuring thiazole rings have demonstrated cytotoxic effects against various cancer cell lines. For instance:
| Compound ID | IC50 (µg/mL) | Cell Line Tested |
|---|---|---|
| 9 | < 1.61 | Jurkat (T-cell leukemia) |
| 10 | < 1.98 | A-431 (epidermoid carcinoma) |
The structure-activity relationship (SAR) analyses indicate that substituents on the phenyl ring can significantly influence cytotoxicity, with electron-donating groups enhancing activity .
Case Studies and Research Findings
One notable study synthesized twelve N-substituted phenyl-2-chloroacetamides and evaluated their antimicrobial activity through quantitative structure-activity relationship (QSAR) analysis. The findings confirmed that compounds with specific substituents showed promising activity against Gram-positive bacteria and pathogenic yeasts, indicating a potential pathway for developing new antimicrobial agents .
Another research focused on the synthesis of benzothiazole-based compounds, revealing that derivatives containing thiazole rings exhibited significant anti-tubercular activity compared to standard treatments .
Q & A
Q. What are the optimal synthetic routes for 2-chloro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution. A general protocol involves reacting 2-amino-4-(3-methoxyphenyl)thiazole with chloroacetyl chloride in dioxane or benzene, using triethylamine (TEA) as a base. Key optimizations include:
- Temperature control : Maintaining 20–25°C during chloroacetyl chloride addition to minimize side reactions .
- Solvent selection : Dioxane or dry benzene enhances reactivity and purity .
- Workup : Post-reaction dilution with water precipitates the product, followed by recrystallization from ethanol-DMF (3:1) to achieve >75% yield .
- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:2) monitors reaction progress .
Q. How can spectroscopic techniques and elemental analysis confirm the structural integrity of the compound?
Methodological Answer:
- 1H-NMR : Peaks at δ 4.11–4.23 ppm confirm the presence of the chloroacetamide –CH2 group. Aromatic protons from the 3-methoxyphenyl group appear at δ 6.8–7.5 ppm .
- IR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C–O of methoxy) validate functional groups .
- Elemental analysis : Matches calculated values for C, H, N, and S within ±0.3% error .
- Mass spectrometry : Molecular ion peaks ([M+H]+) align with theoretical molecular weights .
Q. What in vitro assays are suitable for preliminary evaluation of the compound’s antimicrobial or anticancer potential?
Methodological Answer:
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Staphylococcus aureus and Escherichia coli .
- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at 10–100 μM concentrations .
- Protein synthesis inhibition : Radiolabeled amino acid incorporation assays to assess interference with bacterial ribosomes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify critical functional groups influencing biological activity?
Methodological Answer:
- Analog synthesis : Replace the 3-methoxyphenyl group with halogenated (e.g., 2,5-dichloro) or electron-withdrawing (e.g., CF3) substituents to assess potency trends .
- Pharmacophore mapping : Use docking studies (AutoDock Vina) to identify interactions with targets like COX-1/2 or bacterial ribosomes .
- Bioisosteric replacements : Substitute the thiazole ring with oxadiazole or triazole to evaluate scaffold flexibility .
Q. What strategies resolve contradictions in biological activity data across experimental models?
Methodological Answer:
- Dose-response recalibration : Test overlapping concentration ranges (e.g., 1–50 μM vs. 10–100 μM) to account for model-specific sensitivity .
- Metabolic stability assays : Use liver microsomes to identify differences in compound degradation (e.g., CYP450-mediated metabolism) .
- Target validation : CRISPR knockouts of suspected targets (e.g., COX-2) in cell lines to confirm mechanism .
Q. What computational methods predict binding affinities and molecular interactions?
Methodological Answer:
- Molecular docking : Use Schrödinger Suite or GROMACS to model interactions with enzymes like 15-lipoxygenase (15-LOX) or COX-2 .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify key residues (e.g., His90 in COX-2) .
- QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors .
Q. How do crystallographic techniques contribute to understanding the compound’s 3D conformation?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C–Cl: 1.74 Å) and dihedral angles between thiazole and methoxyphenyl groups using SHELXL .
- Hydrogen bonding analysis : Identify intermolecular interactions (e.g., N–H···O=C) that stabilize crystal packing .
- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for high-resolution datasets affected by twinning .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
